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molecular formula C8H6Cl2F3N B3294099 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine CAS No. 886369-74-0

1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine

Cat. No. B3294099
M. Wt: 244.04 g/mol
InChI Key: LVAQDAHAPUCCNJ-UHFFFAOYSA-N
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Patent
US09133187B2

Procedure details

To a solution of 146 (4.11 g, 10.43 mmol) in DCM (50 mL) was added TFA (2.410 ml, 31.28 mmol) and reaction was stirred for 18 hr at RT. The reaction mixture was concentrated and dissolved in DCM. A solution of HCl (20 mL, 2M Et2O) was added and the solvent was decanted from the solids. The solids were dissolved in 15% MeOH/DCM and saturated NaHCO3 was added. The organic layer was separated and concentrated. The residue was triturated with EtOAc and allowed to stand. The resulting solids were filtered to afford 1.904 g (74.8%) of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanamine (148).
Name
146
Quantity
4.11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.41 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([NH:14]CC2C=CC(OC)=C(OC)C=2)[C:10]([F:13])([F:12])[F:11])[CH:5]=[CH:6][C:7]=1[Cl:8].C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([NH2:14])[C:10]([F:11])([F:12])[F:13])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
146
Quantity
4.11 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(C(F)(F)F)NCC1=CC(=C(C=C1)OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.41 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 hr at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM
ADDITION
Type
ADDITION
Details
A solution of HCl (20 mL, 2M Et2O) was added
CUSTOM
Type
CUSTOM
Details
the solvent was decanted from the solids
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in 15% MeOH/DCM
ADDITION
Type
ADDITION
Details
saturated NaHCO3 was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with EtOAc
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.904 g
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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